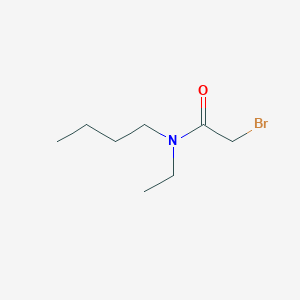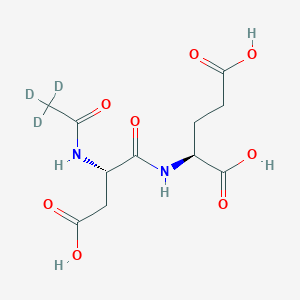
Ramipril-d5 Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramipril-d5 Acyl-beta-D-glucuronide is a deuterated and sugar-conjugated angiotensin-converting enzyme (ACE) inhibitor. It is a derivative of Ramipril, which is widely used in the management of hypertension and heart failure. The compound has a molecular formula of C29H35D5N2O11 and a molecular weight of 597.67 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril-d5 Acyl-beta-D-glucuronide involves the deuteration of Ramipril followed by conjugation with beta-D-glucuronic acid. The process typically includes the following steps:
Deuteration: Ramipril is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Glucuronidation: The deuterated Ramipril is then conjugated with beta-D-glucuronic acid using enzymatic or chemical methods.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Solid-Phase Extraction: To isolate and purify the compound.
High-Performance Liquid Chromatography (HPLC): For further purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Ramipril-d5 Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form Ramipril-d5 and beta-D-glucuronic acid.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products
The major products formed from these reactions include deuterated Ramipril and beta-D-glucuronic acid .
Scientific Research Applications
Ramipril-d5 Acyl-beta-D-glucuronide has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of Ramipril in the body.
Drug Development: Helps in the development of new ACE inhibitors with improved efficacy and safety profiles.
Biological Research: Used in studies related to hypertension and cardiovascular diseases.
Mechanism of Action
Ramipril-d5 Acyl-beta-D-glucuronide exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include ACE and the pathways involved in the RAAS .
Comparison with Similar Compounds
Similar Compounds
Ramiprilat-d5 Acyl-beta-D-glucuronide: A labeled metabolite of Ramipril with similar inhibitory effects on ACE.
Zofenopril: Another ACE inhibitor, but Ramipril is reported to be more potent.
Uniqueness
Ramipril-d5 Acyl-beta-D-glucuronide is unique due to its deuterated structure, which provides enhanced stability and allows for detailed pharmacokinetic studies. The sugar-conjugated form also facilitates its excretion and reduces potential side effects .
Properties
Molecular Formula |
C29H40N2O11 |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1/i4D,5D,6D,8D,9D |
InChI Key |
ZJZVWDOXIZGYPD-VYIBSWFJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


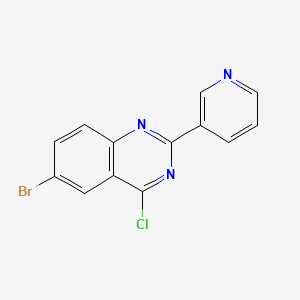
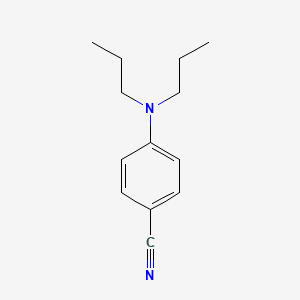
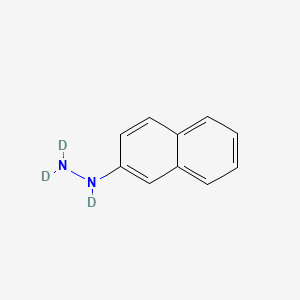
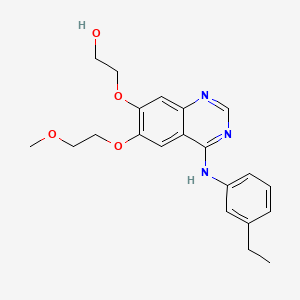
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
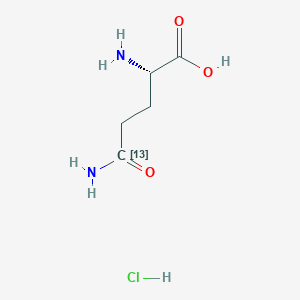
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
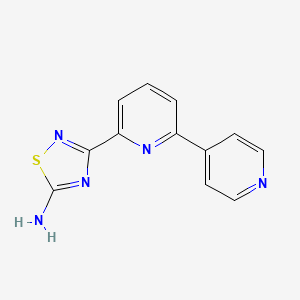
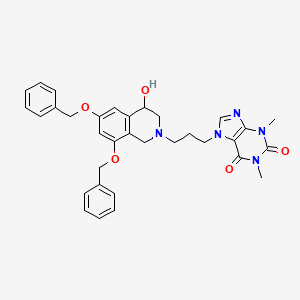
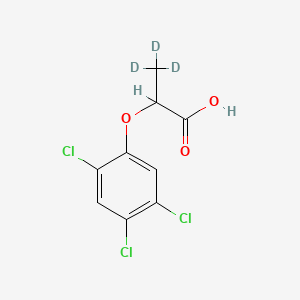
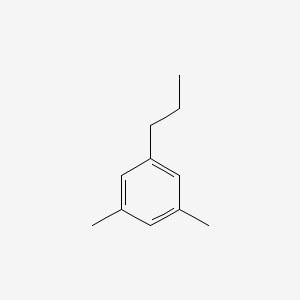
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
